molecular formula C8H9ClF3N3 B8706578 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Cat. No.: B8706578
M. Wt: 239.62 g/mol
InChI Key: YVWXWOWBRZPBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a useful research compound. Its molecular formula is C8H9ClF3N3 and its molecular weight is 239.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9ClF3N3

Molecular Weight

239.62 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride

InChI

InChI=1S/C8H8F3N3.ClH/c9-8(10,11)7-13-3-5-1-2-12-4-6(5)14-7;/h3,12H,1-2,4H2;1H

InChI Key

YVWXWOWBRZPBEA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=NC(=NC=C21)C(F)(F)F.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask containing a solution of 23.4 g (71.41 mmol) of 7-benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in 285 mL of ethyl acetate and 530 mL of methanol was purged with nitrogen, and 2 g of 10% Pd/C was added. The mixture was stirred under 1 atm of hydrogen until the reaction was judged complete by TLC analysis (about 7.5 h total). The mixture was filtered through Celite, and the Celite washed with methanol. The organics were concentrated in vacuo and the resultant pale yellow oil was triturated with 400 mL of ether. Crystals formed and an additional 400 mL of ether was added. The mixture was stirred overnight. The resultant solid was collected by filtration and dried in vacuo to give off-white crystals that contained an impurity by TLC analysis. The crystals were dissolved in a minimum amount of methanol. Ether was added to turbidity and the mixture was warmed on a steam bath. Crystals formed and the mixture was allowed to cool to ambient temperature and aged for 30 min. It was then filtered. The collected solid was dried in vacuo to give the title compound as a white crystalline solid. LC-MS 204 (M+1).
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285 mL
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530 mL
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400 mL
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0 (± 1) mol
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